

Spectroscopic Profile of Latinone: A Technical Guide

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Compound of Interest

Compound Name: *Latinone*

Cat. No.: *B8117164*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Latinone**, a neoflavonoid isolated from the heartwood of Dalbergia species, such as Dalbergia cochinchinensis and Dalbergia sissoo. The structural elucidation of this compound, chemically identified as 7-hydroxy-3,6-dimethoxy-9-phenylphenanthrene-1,4-dione, has been established through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. This document compiles the available spectroscopic data and the methodologies used for their acquisition to support further research and development.

Chemical Structure

Latinone

- IUPAC Name: 7-hydroxy-3,6-dimethoxy-9-phenylphenanthrene-1,4-dione
- Molecular Formula: $C_{22}H_{16}O_5$
- Molecular Weight: 376.36 g/mol

Spectroscopic Data

The following tables summarize the key quantitative data obtained from NMR, MS, and IR spectroscopy for **Latinone**. This information is crucial for the identification and characterization

of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data for **Latinone**

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
|--------------------------------------|--------------|--------------------------|------------|
| Data not available in search results | | | |

Table 2: ^{13}C NMR Spectroscopic Data for **Latinone**

| Chemical Shift (δ) ppm | Assignment |
|--------------------------------------|------------|
| Data not available in search results | |

Note: Specific peak assignments for ^1H and ^{13}C NMR were not available in the searched literature.

Mass Spectrometry (MS)

Table 3: Mass Spectrometric Data for **Latinone**

| m/z | Interpretation |
|--------------------------------------|----------------|
| Data not available in search results | |

Note: Specific mass-to-charge ratio (m/z) values and fragmentation patterns were not detailed in the searched literature.

Infrared (IR) Spectroscopy

Table 4: Infrared (IR) Spectroscopic Data for **Latinone**

| Wavenumber (cm ⁻¹) | Functional Group Assignment |
|--------------------------------------|-----------------------------|
| Data not available in search results | |

Note: Specific absorption bands were not provided in the searched literature.

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for **Latinone** are not explicitly available in the searched literature. However, based on general practices for the analysis of natural products, the following methodologies are typically employed.

NMR Spectroscopy

NMR spectra are generally recorded on a spectrometer operating at a frequency of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR. The sample is typically dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard.

Mass Spectrometry

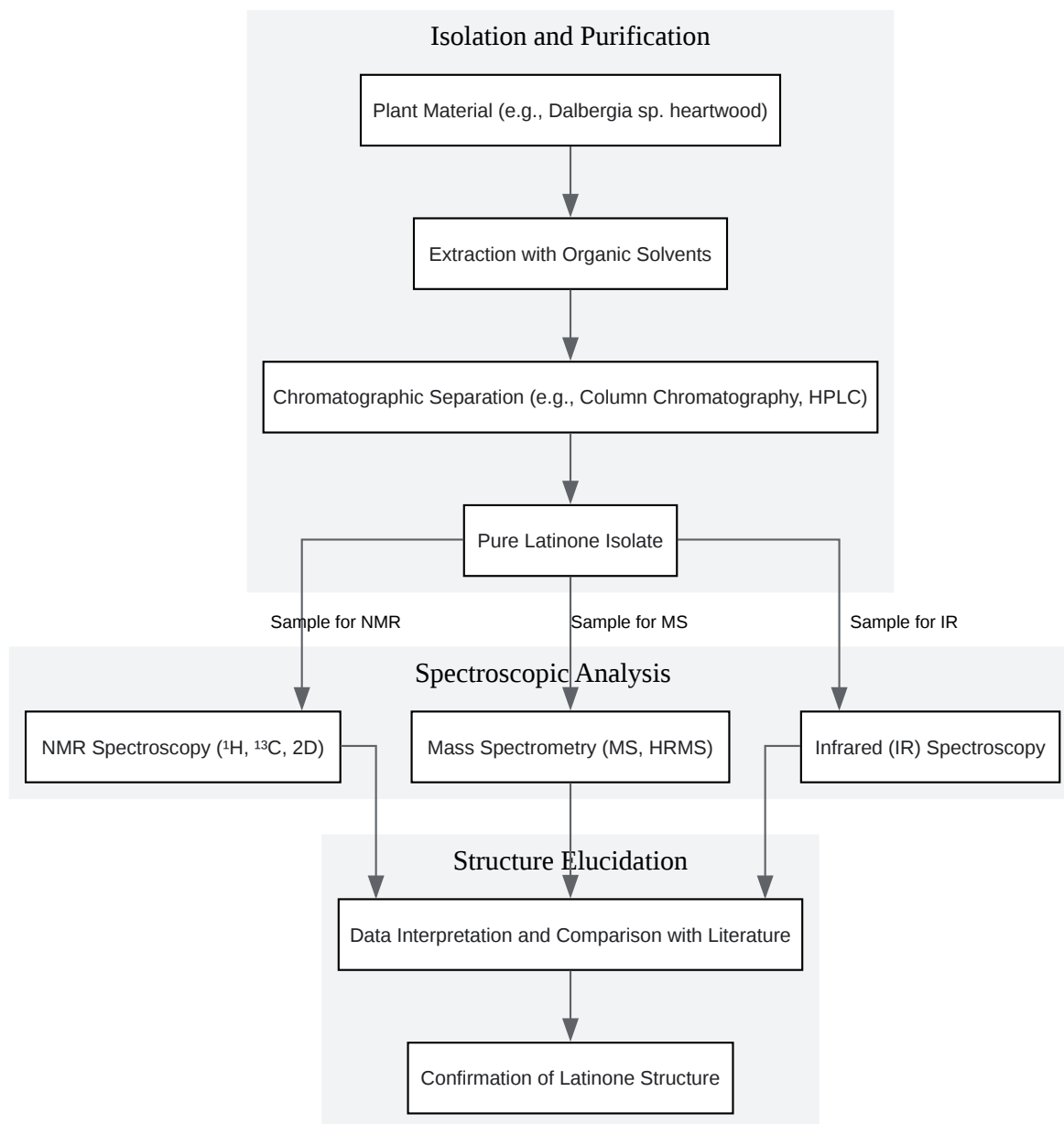
Mass spectra are commonly obtained using techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a mass analyzer like a Quadrupole Time-of-Flight (QTOF) or an Orbitrap. High-resolution mass spectrometry (HRMS) is often used to determine the exact mass and elemental composition of the molecule.

Infrared Spectroscopy

IR spectra are typically recorded on a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet, a thin film, or dissolved in a suitable solvent. The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the isolation and spectroscopic characterization of a natural product like **Latinone**.



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Figure 1. General workflow for the isolation and spectroscopic characterization of **Latinone**.

This guide serves as a foundational resource for professionals engaged in natural product chemistry and drug development. While specific quantitative data for **Latinone**'s spectroscopic analysis were not available in the initial search, the provided framework outlines the standard procedures and the type of data expected from such analyses. Researchers are encouraged to consult the primary literature on the isolation of **Latinone** from *Dalbergia* species for more detailed experimental information.

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